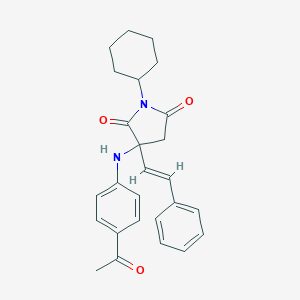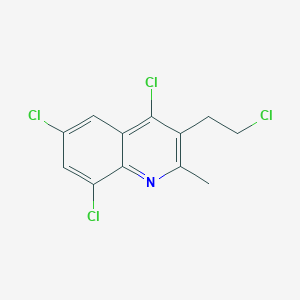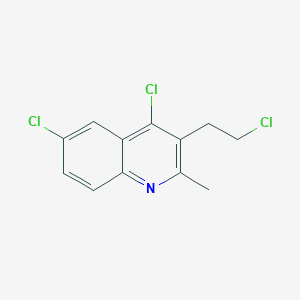![molecular formula C13H10ClNO3S B293222 4-Chloro-1-methoxy-2-[(2-nitrophenyl)sulfanyl]benzene](/img/structure/B293222.png)
4-Chloro-1-methoxy-2-[(2-nitrophenyl)sulfanyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-1-methoxy-2-[(2-nitrophenyl)sulfanyl]benzene, also known as 4-CMTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized using a multi-step process and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments, and future directions.
Wirkmechanismus
The mechanism of action of 4-Chloro-1-methoxy-2-[(2-nitrophenyl)sulfanyl]benzene is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cell growth and survival. This inhibition leads to the death of cancer cells and the prevention of neurodegeneration.
Biochemical and Physiological Effects:
Studies have shown that 4-Chloro-1-methoxy-2-[(2-nitrophenyl)sulfanyl]benzene has a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to reduce inflammation and oxidative stress, which are both factors that contribute to neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Chloro-1-methoxy-2-[(2-nitrophenyl)sulfanyl]benzene in laboratory experiments is its high potency. This allows for lower concentrations of the compound to be used, reducing the risk of toxicity. However, one limitation is that the compound is not water-soluble, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 4-Chloro-1-methoxy-2-[(2-nitrophenyl)sulfanyl]benzene. One area of research is the development of more effective methods for administering the compound, such as through the use of nanoparticles. Additionally, further studies are needed to fully understand the mechanism of action of 4-Chloro-1-methoxy-2-[(2-nitrophenyl)sulfanyl]benzene and its potential therapeutic applications in the treatment of cancer and neurodegenerative diseases.
In conclusion, 4-Chloro-1-methoxy-2-[(2-nitrophenyl)sulfanyl]benzene is a chemical compound that has shown potential as a therapeutic agent in the treatment of cancer and neurodegenerative diseases. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been studied extensively. Further research in this area has the potential to lead to the development of new and effective treatments for these diseases.
Synthesemethoden
The synthesis of 4-Chloro-1-methoxy-2-[(2-nitrophenyl)sulfanyl]benzene involves a multi-step process that includes the reaction of 4-chloro-1-methoxy-2-nitrobenzene with thiourea to produce 4-chloro-1-methoxy-2-[(2-nitrophenyl)sulfanyl]benzene. This reaction is followed by the reduction of the nitro group to an amino group using hydrogen gas and a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
4-Chloro-1-methoxy-2-[(2-nitrophenyl)sulfanyl]benzene has been studied for its potential therapeutic applications in various scientific fields. It has been shown to have anti-cancer properties, specifically against colon cancer cells. Additionally, it has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
Molekularformel |
C13H10ClNO3S |
|---|---|
Molekulargewicht |
295.74 g/mol |
IUPAC-Name |
4-chloro-1-methoxy-2-(2-nitrophenyl)sulfanylbenzene |
InChI |
InChI=1S/C13H10ClNO3S/c1-18-11-7-6-9(14)8-13(11)19-12-5-3-2-4-10(12)15(16)17/h2-8H,1H3 |
InChI-Schlüssel |
RHZLODPCROZXKO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)SC2=CC=CC=C2[N+](=O)[O-] |
Kanonische SMILES |
COC1=C(C=C(C=C1)Cl)SC2=CC=CC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3-{[(3-chloroanilino)carbonyl]amino}-4,6-diphenylfuro[2,3-b]pyridine-2-carboxylate](/img/structure/B293140.png)
![3-amino-4-methyl-6-phenyl-N'-(3-pyridinylmethylene)furo[2,3-b]pyridine-2-carbohydrazide](/img/structure/B293141.png)
![2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B293145.png)

![(4Z)-4-[(3-chlorophenyl)hydrazinylidene]-5-imino-1-phenylpyrazol-3-amine](/img/structure/B293149.png)
![5-allyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B293151.png)
![5-Amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carbonitrile](/img/structure/B293153.png)


![4-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-phenyl-1H-pyrazol-5-amine](/img/structure/B293159.png)
![N-(4-Chlorophenyl)-N'-cyclohexyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine](/img/structure/B293160.png)
![N-Phenyl-N'-cyclopentyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine](/img/structure/B293162.png)
![7-amino-5-(4-chlorophenyl)-2-methylsulfanyl-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B293164.png)
![5-(4-fluorobenzyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B293165.png)